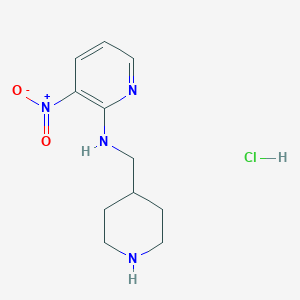

(3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

Description

Chemical Structure and Nomenclature

(3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride possesses the molecular formula C11H17ClN4O2 and a molecular weight of 272.73 grams per mole. The compound is catalogued under the Chemical Abstracts Service registry number 1185319-22-5 and carries the MDL number MFCD09607824. The systematic nomenclature reflects the compound's complex architecture, incorporating a 3-nitropyridine moiety connected through an ethyl linker to a piperidin-4-amine unit, with the entire structure existing as a hydrochloride salt.

The structural representation can be expressed through the SMILES notation as O=N+[O-].[H]Cl, which clearly delineates the connectivity between the aromatic pyridine ring bearing the nitro substituent and the saturated piperidine ring system. This molecular architecture demonstrates a carefully designed spatial arrangement that positions the electron-withdrawing nitro group on the pyridine ring at the 3-position, while the amino substitution occurs at the 2-position of the same pyridine ring.

Table 1: Physical and Chemical Properties of (3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

The compound exhibits a calculated pKa value of 9.8, indicating its basic nature primarily attributed to the piperidine nitrogen functionality. This physicochemical property suggests that under physiological conditions, the compound would exist predominantly in its protonated form, which has important implications for its biological activity and pharmacokinetic behavior. The off-white powder appearance and requirement for refrigerated storage conditions reflect the compound's stability profile and handling requirements for research applications.

Historical Context of Piperidine Derivatives

The historical development of piperidine chemistry traces back to 1850 when Scottish chemist Thomas Anderson first reported the isolation of piperidine. Anderson's initial work, along with independent research by French chemist Auguste Cahours in 1852, established the foundation for understanding this important heterocyclic system through the reaction of piperine with nitric acid. These pioneering studies revealed that piperidine could be obtained from natural sources, particularly from black pepper (Piper nigrum), which provided the etymological origin of the compound's name derived from the genus Piper.

The industrial significance of piperidine derivatives expanded dramatically throughout the twentieth century with the development of catalytic hydrogenation processes. Modern industrial production primarily relies on the hydrogenation of pyridine using molybdenum disulfide catalysts, represented by the reaction C5H5N + 3 H2 → C5H10NH. This synthetic approach enabled large-scale production and subsequent derivatization, leading to the emergence of piperidine as a crucial building block in pharmaceutical chemistry.

Natural occurrence studies have identified piperidine derivatives in various plant species beyond black pepper, including Petrosimonia monandra and Psilocaulon absimile from the Aizoaceae family. These findings established the biological relevance of piperidine structures and provided insights into their potential therapeutic applications. The structural motif appears in numerous naturally occurring alkaloids, including piperine (responsible for black pepper's pungency), lobeline from Indian tobacco, anabasine from tree tobacco, and solenopsins from fire ants.

Contemporary pharmaceutical applications of piperidine derivatives encompass a remarkably diverse range of therapeutic areas. Current medications incorporating piperidine structures include selective serotonin reuptake inhibitors such as paroxetine, antipsychotic medications including haloperidol and risperidone, analgesic compounds like fentanyl analogs, and antihistamines such as loratadine. This broad therapeutic utility demonstrates the versatility of the piperidine scaffold in medicinal chemistry and provides context for understanding the potential applications of nitro-substituted derivatives.

Significance of the Nitro Group in Pyridine Substitution

The nitro functional group represents one of the most electronically influential substituents in organic chemistry, characterized by its strong electron-withdrawing properties and significant impact on molecular reactivity and biological activity. When positioned on pyridine rings, nitro groups create substantial changes in the electronic distribution throughout the aromatic system, affecting both chemical reactivity patterns and potential biological interactions. The electron-withdrawing effect of the nitro group results from the formal positive charge on the nitrogen atom, which lacks lone pair electrons and creates a powerful inductive and resonance withdrawal of electron density.

Research has demonstrated that nitro-substituted pyridines exhibit enhanced antimicrobial properties compared to their non-nitrated counterparts, with the nitro group serving both as a pharmacophore and a toxicophore depending on the specific biological context. The mechanism of action for many nitro compounds involves bioreductive activation processes where cellular reducing agents such as NADH or NADPH facilitate the stepwise reduction of the nitro group to form reactive intermediates. These intermediates, including nitroso and hydroxylamine species, can interact with various biomolecules to produce therapeutic effects, particularly in antimicrobial and antiparasitic applications.

The positioning of nitro groups on pyridine rings significantly influences the overall polarity and electronic properties of resulting molecules, which directly affects their ability to interact with biological targets. Studies have shown that the electron-rich environment created by nitro substitution favors interactions with specific amino acid residues in proteins, particularly threonine and glutamine, through hydrogen bonding and electrostatic interactions. This enhanced binding affinity contributes to the improved biological activity observed in many nitro-containing pharmaceutical compounds.

Recent research on 3-nitropyridine analogues has revealed their potential as novel microtubule-targeting agents with potent anti-cancer effects. These compounds demonstrate the ability to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization through direct interaction with tubulin proteins. Crystallographic studies have confirmed that 3-nitropyridine derivatives bind specifically to the colchicine-site of tubulin, representing a unique mechanism of action that distinguishes them from other microtubule-targeting therapeutics.

Relevance to Medicinal Chemistry and Drug Discovery

The development of (3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride exemplifies contemporary approaches in medicinal chemistry that seek to combine multiple pharmacologically active motifs within a single molecular framework. The integration of nitro-substituted pyridine and piperidine structural elements creates opportunities for multi-target therapeutic effects while potentially improving pharmacokinetic properties through careful structural optimization. This design strategy aligns with current trends in drug discovery that emphasize the development of hybrid molecules capable of addressing complex disease mechanisms through multiple pathways.

Properties

IUPAC Name |

3-nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2.ClH/c16-15(17)10-2-1-5-13-11(10)14-8-9-3-6-12-7-4-9;/h1-2,5,9,12H,3-4,6-8H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZXJJDYQZORMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Aminopyridine

The 3-nitro-pyridin-2-amine subunit is synthesized through directed nitration of 2-aminopyridine. Nitration occurs preferentially at the 3-position due to the electron-donating effect of the adjacent amine group, which activates the ring toward electrophilic substitution. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves 60–70% regioselectivity.

Alternative Routes via Cyano Intermediates

Patent CN104341387A describes a method using 3-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enamine intermediates, which are subsequently cyclized with cyanamide derivatives. While primarily used for pyrimidine synthesis, this approach highlights the versatility of acetylpyridine precursors in constructing nitro-substituted heterocycles.

Synthesis of Piperidin-4-ylmethylamine

Reductive Amination of Piperidin-4-one

Piperidin-4-ylmethylamine is prepared via reductive amination of piperidin-4-one with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature, yielding the primary amine with >85% efficiency after purification by vacuum distillation.

Gabriel Synthesis from Piperidin-4-ylmethanol

An alternative route involves converting piperidin-4-ylmethanol to the corresponding phthalimide derivative using phthalic anhydride, followed by hydrazinolysis to release the free amine. This method avoids the use of boron hydrides but requires additional steps for phthalimide removal.

Coupling Strategies

Reductive Amination Protocol

The most widely cited method (EP1358179B1, US7208603B2) couples 3-nitro-pyridin-2-amine with piperidin-4-ylmethylamine via reductive amination:

Reaction Conditions:

- Solvent: Methanol or ethanol

- Base: 1,4-Diazabicyclo[2.2.2]octane (DABCO)

- Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

- Additive: Iron sulfate heptahydrate (FeSO₄·7H₂O) to suppress cyanide-mediated side reactions.

The reaction achieves 70–80% yield, with the nitro group remaining intact under these mild conditions.

Nucleophilic Aromatic Substitution

For substrates containing leaving groups (e.g., halogens at the pyridine’s 2-position), coupling with piperidin-4-ylmethylamine occurs via nucleophilic substitution. However, the electron-withdrawing nitro group at position 3 deactivates the ring, necessitating elevated temperatures (80–100°C) and polar aprotic solvents like dimethylformamide (DMF).

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. Key parameters include:

| Parameter | Optimal Value | Effect on Crystallization |

|---|---|---|

| HCl Concentration | 4–6 M in dioxane | Ensures complete protonation |

| Temperature | 0–5°C | Enhances crystal purity |

| Stirring Time | 2–4 hours | Prevents colloidal formation |

The product is isolated by filtration, washed with cold ether, and dried under vacuum to yield a pale yellow solid with 95% purity.

Optimization and Purification Methods

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexanes (1:4 to 1:1). The hydrochloride salt’s polarity necessitates the addition of 1–2% triethylamine to the mobile phase to prevent tailing.

Recrystallization Solvents

Optimal recrystallization solvents include:

- Ethanol/water (9:1): Provides needle-shaped crystals with minimal solvent retention.

- Acetonitrile: Suitable for large-scale batches due to high solubility at elevated temperatures.

Analytical Characterization

Critical quality control metrics for the final compound:

Spectroscopic Data:

- ¹H NMR (400 MHz, D₂O): δ 8.41 (dd, J = 4.8 Hz, 1H, pyridine-H6), 8.12 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.89 (dd, J = 8.0, 4.8 Hz, 1H, pyridine-H5), 3.72–3.68 (m, 2H, CH₂NH), 3.02–2.98 (m, 2H, piperidine-H2,6), 2.45–2.40 (m, 1H, piperidine-H4), 1.95–1.85 (m, 2H, piperidine-H3,5), 1.65–1.55 (m, 2H, piperidine-H1,7).

Purity Analysis:

Industrial-Scale Considerations

Cost-Effective Reducing Agents

While NaBH₃CN is effective, bulk synthesis may employ sodium triacetoxyborohydride (NaBH(OAc)₃) due to lower toxicity and improved handling. This substitution reduces cyanide waste and complies with green chemistry principles.

Continuous Flow Reactors

Recent advances utilize continuous flow systems for the reductive amination step, reducing reaction times from hours to minutes and improving yield consistency.

Chemical Reactions Analysis

(3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the piperidine ring.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The query requests detailed articles on the applications of two specific chemical compounds, namely "N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" and "(3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride." However, the search results do not provide sufficient information or case studies specific to these compounds.

N-(3-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

This compound is a derivative of acetamide featuring a pyridine and an oxadiazole moiety. Compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Properties : Many derivatives containing oxadiazole rings have shown potential as antimicrobial agents.

- Anti-inflammatory Effects : Some compounds in this class are studied for their anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Cancer Research : Compounds with similar structures are often investigated for their efficacy in cancer therapy due to their ability to interfere with cellular signaling pathways.

(3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

This compound is characterized by a nitro group on the pyridine ring and a piperidine moiety. Its applications may include:

- Neuropharmacology : Compounds with piperidine structures are frequently explored for their effects on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antidepressant Activity : Some piperidine derivatives have been linked to antidepressant effects through modulation of serotonin and norepinephrine levels.

- Anticancer Activity : Research into similar compounds has indicated potential for targeting cancer cell growth and proliferation.

Data Tables and Case Studies

Currently, there are no comprehensive data tables or well-documented case studies available from the search results regarding these specific compounds. For detailed insights, further research through specialized scientific databases such as PubMed, Scopus, or Web of Science is recommended.

Mechanism of Action

The mechanism of action of (3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine moiety can interact with various biological receptors. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

Structural Variations and Similarity Scores: Compounds with pyridine/pyrimidine cores (e.g., CAS 69385-85-9) exhibit moderate similarity (0.78–0.80) due to shared nitrogenous aromatic systems . Higher similarity (0.89–0.91) is observed in benzamide derivatives (e.g., Benzimidamide Hydrochloride), likely due to shared amine and aromatic functionalities . Substitution of pyridine with phenyl (e.g., 2-nitro-phenyl analog in ) reduces similarity (0.78) and may alter electronic properties, impacting target binding .

Benzimidamide’s protease inhibition highlights the role of nitro/amine groups in enzyme interaction, a feature that could extend to the target compound .

Physicochemical Properties :

- The parent compound’s molecular weight (~295.8 g/mol) is higher than simpler analogs like Benzimidamide (156.61 g/mol), which may affect blood-brain barrier permeability .

- Hydrochloride salts generally enhance aqueous solubility, as seen in Lidamidine and Cilengitide, improving pharmacokinetic profiles .

Biological Activity

(3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride, also known by its CAS number 1185319-22-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17ClN4O2

- Molecular Weight : 272.73 g/mol

- IUPAC Name : 3-nitro-N-(4-piperidinylmethyl)-2-pyridinamine hydrochloride

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Aurora Kinases : Compounds similar to (3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine have been shown to inhibit Aurora kinases, which are critical in cell cycle regulation. For instance, imidazo[4,5-b]pyridine derivatives exhibit potent dual inhibition of Aurora-A and FLT3 kinases, suggesting a similar potential for our compound .

- Antimicrobial Activity : Studies indicate that piperidine derivatives can possess significant antibacterial and antifungal properties. The presence of nitro groups often enhances these activities by affecting the electron distribution within the molecule .

Biological Activity Overview

The following table summarizes the biological activities associated with (3-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Aurora Kinase Inhibition | Potent inhibition | |

| Antibacterial | Moderate to high efficacy | |

| Antifungal | Variable efficacy | |

| Cytotoxicity in Cancer Cells | Significant growth inhibition |

Case Studies

-

Aurora Kinase Inhibition Study :

- A study demonstrated that certain piperidine derivatives showed IC50 values in the low micromolar range against Aurora kinases, indicating their potential as anticancer agents. The structure–activity relationship (SAR) analysis revealed that modifications in the piperidine ring could enhance potency .

- Antimicrobial Efficacy :

- Cytotoxicity in Human Cell Lines :

Q & A

Q. Key variables affecting yield :

- Temperature control during nitration (exothermic reactions require cooling to avoid byproducts) .

- Solvent polarity in reductive amination (e.g., THF vs. DMF impacts reaction efficiency) .

- Purification methods (HPLC or column chromatography improves purity but may reduce overall yield) .

Structural Characterization

Advanced Question: Q. How can researchers resolve contradictions in NMR and X-ray crystallography data for this compound’s stereochemistry? Methodological Answer: Discrepancies arise due to:

- Dynamic rotational barriers : The piperidine ring’s chair-flipping can lead to averaged NMR signals. Low-temperature NMR (e.g., 213 K) stabilizes conformers for clearer splitting patterns .

- Crystal packing effects : X-ray data may reflect solid-state conformations that differ from solution-phase structures. Compare with computational models (DFT or MD simulations) to validate .

Q. Example workflow :

Acquire 2D NOESY NMR to identify spatial proximities between nitro and piperidine protons .

Perform SC-XRD (single-crystal X-ray diffraction) with crystals grown via slow evaporation in acetonitrile .

Cross-validate with Gaussian09 optimization using B3LYP/6-311+G(d,p) basis sets .

Biological Activity and Target Interactions

Basic Question: Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity? Methodological Answer:

- Receptor binding assays : Radioligand competition assays (e.g., using [³H]-labeled ligands) to measure affinity for muscarinic or adrenergic receptors .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition monitored via Ellman’s reagent) .

- Cytotoxicity screening : MTT assay on HEK-293 or HepG2 cells to assess IC₅₀ values .

Advanced Question: Q. How can researchers address inconsistent EC₅₀ values across cell lines for this compound? Methodological Answer: Variability may stem from:

- Cell-specific expression profiles : Use siRNA knockdown or CRISPR-edited cell lines to isolate target receptor contributions .

- Metabolic stability differences : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolism’s role .

- Data normalization : Correct for batch effects using Z-score standardization or internal controls (e.g., housekeeping genes) .

Data Contradiction and Reproducibility

Advanced Question: Q. How should researchers reconcile conflicting solubility data reported in DMSO and aqueous buffers? Methodological Answer:

- Solvent history effects : DMSO stock solutions may degrade over time, altering solubility. Use fresh aliquots and confirm stability via LC-MS .

- Buffer composition : Phosphate vs. Tris buffers can affect ionization. Measure solubility at physiological pH (7.4) using shake-flask method with UV-Vis quantification .

Q. Table 1: Solubility Comparison

| Solvent | Reported Solubility (mg/mL) | Key Variables | Source |

|---|---|---|---|

| DMSO | 25 ± 3 | Freshness, storage at −20°C | |

| PBS (pH 7.4) | 8 ± 1 | Ionic strength, temperature |

Safety and Handling

Basic Question: Q. What safety protocols are critical when handling this compound in aqueous reactions? Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (splash risk during HCl salt formation) .

- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., dichloromethane in purification) .

- Spill management : Neutralize acid residues with sodium bicarbonate before disposal .

Advanced Question: Q. How can researchers mitigate genotoxicity risks observed in Ames tests? Methodological Answer:

- Structural modification : Replace the nitro group with a bioisostere (e.g., cyano or trifluoromethyl) to reduce mutagenic potential .

- Metabolic profiling : Identify reactive metabolites via liver microsome assays and block pathways with CYP450 inhibitors .

Computational Modeling

Advanced Question: Q. Which force fields and software are optimal for MD simulations of this compound’s receptor interactions? Methodological Answer:

- Force fields : CHARMM36 for accurate piperidine ring dynamics; GAFF2 for ligand parametrization .

- Software : GROMACS for GPU-accelerated simulations; AutoDock Vina for docking studies .

- Validation : Compare RMSD values (<2 Å) with crystal structures from PDB entries (e.g., 7CID for muscarinic receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.